

Technical Guide: ^{13}C NMR Spectroscopy of (4-Bromo-3-methylphenylcarbonyl)pyrrolidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	(4-BROMO-3-
Compound Name:	METHYLPHENYLCARBONYL)PYRROLIDINE
Cat. No.:	B137811

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ^{13}C Nuclear Magnetic Resonance (NMR) data for the compound **(4-bromo-3-methylphenylcarbonyl)pyrrolidine**. This document includes predicted ^{13}C NMR chemical shifts, a detailed experimental protocol for data acquisition, and a logical diagram illustrating the structural assignments. This guide is intended to support research and development activities where this compound is of interest.

Predicted ^{13}C NMR Data

Due to the absence of publicly available experimental ^{13}C NMR spectra for **(4-bromo-3-methylphenylcarbonyl)pyrrolidine**, the following chemical shifts have been predicted based on established principles of NMR spectroscopy and data from analogous structures. The predictions leverage known substituent effects on aromatic systems and published data for N-acylpyrrolidines.

Predicted Chemical Shifts

The predicted ^{13}C NMR chemical shifts for **(4-bromo-3-methylphenylcarbonyl)pyrrolidine** are summarized in the table below. The carbon atoms are numbered as indicated in the accompanying structure.

Table 1: Predicted ^{13}C NMR Chemical Shifts for **(4-Bromo-3-methylphenylcarbonyl)pyrrolidine**

Carbon Atom	Predicted Chemical Shift (δ , ppm)	Multiplicity (in proton-coupled spectrum)
C1	~169	Singlet (s)
C2	~138	Singlet (s)
C3	~135	Singlet (s)
C4	~132	Doublet (d)
C5	~128	Singlet (s)
C6	~126	Doublet (d)
C7	~125	Doublet (d)
C8	~48	Triplet (t)
C9	~26	Triplet (t)
C10	~24	Triplet (t)
C11	~46	Triplet (t)
C12	~23	Quartet (q)

Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Structure for Carbon Numbering:

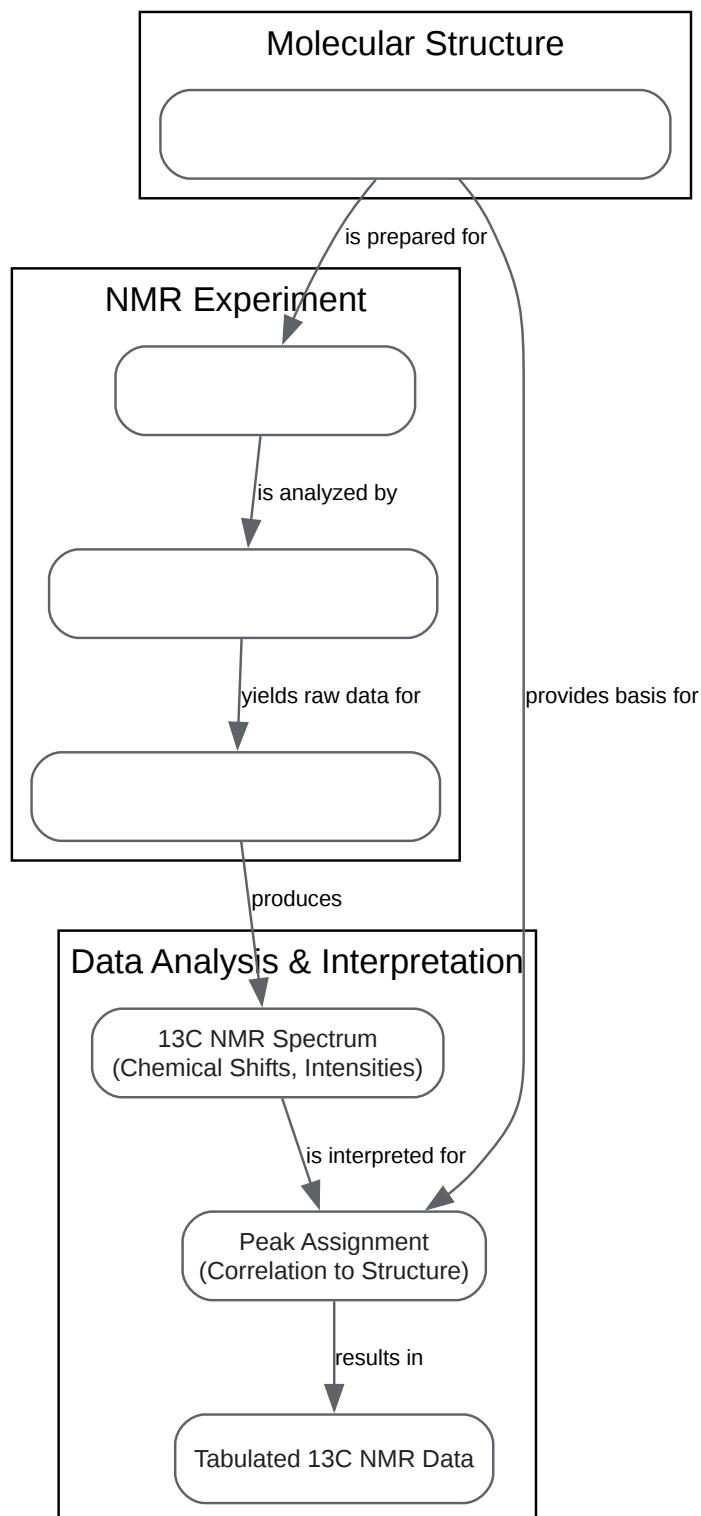
Caption: Structure of **(4-bromo-3-methylphenylcarbonyl)pyrrolidine** with carbon numbering for ^{13}C NMR assignment.

Experimental Protocol

The following is a standard protocol for the acquisition of a ^{13}C NMR spectrum of a small organic molecule like **(4-bromo-3-methylphenylcarbonyl)pyrrolidine**.

Table 2: Experimental Protocol for ^{13}C NMR Spectroscopy

Parameter	Specification
Sample Preparation	
Sample Concentration	10-50 mg of the compound dissolved in approximately 0.6-0.7 mL of deuterated solvent.
Solvent	Deuterated chloroform (CDCl ₃) is a common choice. Other deuterated solvents such as DMSO-d ₆ , Acetone-d ₆ , or Methanol-d ₄ can be used depending on the solubility of the compound.
Standard	Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).
NMR Instrument	
Spectrometer	A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Nucleus Observed	¹³ C
Acquisition Parameters	
Pulse Program	A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).
Acquisition Time (aq)	1-2 seconds.
Relaxation Delay (d1)	2-5 seconds. A longer delay may be necessary for quaternary carbons to ensure full relaxation.
Number of Scans (ns)	1024 to 4096 scans, or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
Spectral Width (sw)	0 to 220 ppm.
Temperature	298 K (25 °C).
Processing Parameters	



Apodization	Exponential multiplication with a line broadening factor of 1-2 Hz.
Phasing	Automatic or manual phase correction.
Baseline Correction	Automatic or manual baseline correction.
Referencing	The spectrum is referenced to the solvent peak (e.g., CDCl ₃ at 77.16 ppm) or the internal TMS standard (0.00 ppm).

Logical Relationships in ¹³C NMR Data

The following diagram illustrates the logical workflow from the molecular structure to the interpretation of the ¹³C NMR spectrum.

Workflow for ^{13}C NMR Analysis[Click to download full resolution via product page](#)

Caption: Logical workflow from molecular structure to the final tabulated ^{13}C NMR data.

This guide provides a foundational understanding of the ^{13}C NMR characteristics of **(4-bromo-3-methylphenylcarbonyl)pyrrolidine**. The predicted data and experimental protocol herein serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug discovery. For definitive structural confirmation, experimental acquisition and analysis of the ^{13}C NMR spectrum are recommended.

- To cite this document: BenchChem. [Technical Guide: ^{13}C NMR Spectroscopy of (4-Bromo-3-methylphenylcarbonyl)pyrrolidine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b137811#13c-nmr-data-for-4-bromo-3-methylphenylcarbonyl-pyrrolidine\]](https://www.benchchem.com/product/b137811#13c-nmr-data-for-4-bromo-3-methylphenylcarbonyl-pyrrolidine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com